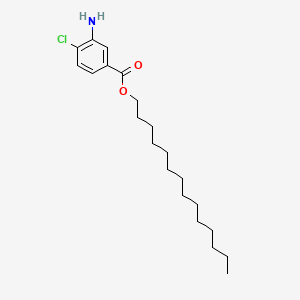

Tetradecyl 3-amino-4-chlorobenzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

tetradecyl 3-amino-4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25-21(24)18-14-15-19(22)20(23)17-18/h14-15,17H,2-13,16,23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSHZORYUXZOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661251 | |

| Record name | Tetradecyl 3-amino-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146408-63-1 | |

| Record name | Tetradecyl 3-amino-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Tetradecyl 3-amino-4-chlorobenzoate

Introduction

Tetradecyl 3-amino-4-chlorobenzoate is an ester of 3-amino-4-chlorobenzoic acid and tetradecanol. While specific research on this particular ester is not extensively documented in publicly available literature, its physicochemical properties can be largely inferred from its parent compounds and the principles of organic chemistry. This guide provides a comprehensive overview of the known properties of 3-amino-4-chlorobenzoic acid and predicts the characteristics of its tetradecyl ester. It is intended for researchers, scientists, and professionals in drug development who may be interested in the synthesis, characterization, and potential applications of long-chain amino-chlorobenzoate esters. Such compounds, due to their amphiphilic nature, could have applications in areas such as prodrug design, formulation science, and materials science.

Chemical Identity

A clear distinction between the parent acid and its tetradecyl ester is crucial for understanding the physicochemical properties.

3-Amino-4-chlorobenzoic Acid

This is the foundational molecule from which this compound is synthesized.

| Identifier | Value | Source |

| IUPAC Name | 3-amino-4-chlorobenzoic acid | [1] |

| CAS Number | 2840-28-0 | [1][2][3][4] |

| Molecular Formula | C₇H₆ClNO₂ | [1][3] |

| Molecular Weight | 171.58 g/mol | [1][3][4] |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)N)Cl | [1] |

| InChI Key | DMGFVJVLVZOSOE-UHFFFAOYSA-N | [1][4] |

This compound

This is the ester formed by the reaction of 3-amino-4-chlorobenzoic acid and tetradecanol.

| Identifier | Predicted Value |

| IUPAC Name | This compound |

| CAS Number | Not assigned/found |

| Molecular Formula | C₂₁H₃₄ClNO₂ |

| Molecular Weight | 367.95 g/mol |

| Canonical SMILES | CCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)N |

| InChI Key | (Predicted) |

Physicochemical Properties

The properties of the parent acid are experimentally determined, while those of the tetradecyl ester are predicted based on its chemical structure.

3-Amino-4-chlorobenzoic Acid

| Property | Value | Source |

| Melting Point | 214-216 °C | [2][3][4] |

| Boiling Point | ~250 °C (rough estimate) | [4] |

| Solubility | Slightly soluble in water.[5] Soluble in DMSO and Methanol (slightly).[4] | |

| pKa | 4.13 ± 0.10 (Predicted) | [4] |

| LogP | 1.6 | [4] |

| Appearance | White to off-white powder.[2][3] |

This compound (Predicted)

The addition of a long fourteen-carbon (tetradecyl) chain significantly alters the physicochemical properties of the parent acid.

| Property | Predicted Value/Characteristic | Justification |

| Melting Point | Significantly lower than the parent acid. Likely a waxy solid or oil at room temperature. | The long alkyl chain disrupts the crystal lattice packing that is present in the parent acid, leading to a lower melting point. |

| Boiling Point | Substantially higher than the parent acid. | The significant increase in molecular weight and van der Waals forces from the tetradecyl chain will lead to a much higher boiling point. |

| Solubility | Insoluble in water. Soluble in nonpolar organic solvents (e.g., hexane, ethyl acetate, dichloromethane). | The long, nonpolar tetradecyl chain will dominate the molecule's properties, making it highly lipophilic and hydrophobic. |

| pKa | The basicity of the amino group will be similar to the parent acid. The carboxylic acid pKa is not applicable as it has been converted to an ester. | The electronic environment of the aromatic amine is largely unchanged by the esterification at the distant carboxyl group. |

| LogP | Significantly higher than the parent acid (estimated > 6). | The addition of a C14 alkyl chain dramatically increases the lipophilicity of the molecule. |

| Appearance | Likely a white to off-white waxy solid or a viscous liquid. | Consistent with long-chain esters. |

Synthesis and Characterization

Proposed Synthesis: Fischer Esterification

A straightforward method for the synthesis of this compound is the Fischer esterification of 3-amino-4-chlorobenzoic acid with tetradecanol in the presence of a strong acid catalyst.

Caption: Proposed synthesis of this compound via Fischer Esterification.

Characterization

The successful synthesis of the target ester would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic peaks for the aromatic protons, the amino group protons, and the protons of the tetradecyl chain, including a triplet for the terminal methyl group and a triplet for the methylene group adjacent to the ester oxygen. ¹³C NMR would show the corresponding carbon signals.

-

Infrared (IR) Spectroscopy: The IR spectrum would show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretch for the ester at approximately 1730-1750 cm⁻¹. The N-H stretches of the amino group would remain.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the ester.

Experimental Protocols for Physicochemical Property Determination

The following are standard, validated protocols for determining key physicochemical properties.

Melting Point Determination

Principle: The melting point is determined by heating a small sample of the substance and observing the temperature range over which it melts.

Apparatus: Capillary melting point apparatus.

Procedure:

-

A small amount of the dried sample is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

Principle: This method determines the saturation solubility of a substance in a particular solvent.

Procedure:

-

An excess amount of the solid is added to a known volume of the solvent in a flask.

-

The flask is sealed and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved substance in the filtrate is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Caption: Workflow for determining solubility using the shake-flask method.

Partition Coefficient (LogP) Determination (HPLC Method)

Principle: The partition coefficient between octanol and water (LogP) is a measure of a substance's lipophilicity. It can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).

Procedure:

-

A series of standard compounds with known LogP values are injected into an RP-HPLC system.

-

The retention times of the standards are recorded.

-

A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known LogP values.

-

The test substance is injected into the same HPLC system under identical conditions.

-

The retention time of the test substance is used to calculate its k'.

-

The LogP of the test substance is determined from the calibration curve.

Potential Applications and Future Research

Given its predicted high lipophilicity, this compound could be investigated for several applications:

-

Prodrugs: The ester could serve as a lipophilic prodrug of 3-amino-4-chlorobenzoic acid, potentially improving its membrane permeability and oral bioavailability.

-

Topical Formulations: Its oily or waxy nature might be suitable for incorporation into creams, ointments, or transdermal patches.

-

Organic Synthesis Intermediate: The amino group can be further functionalized to create more complex molecules.

Future research should focus on the actual synthesis and experimental determination of the physicochemical properties of this compound to validate the predictions made in this guide. Toxicological and pharmacological studies would also be necessary to assess its potential for any in vivo applications.

References

- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents.

-

3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem. Available at: [Link]

-

3 Amino 4 Chloro Benzoic Acid - Shree Chemopharma Ankleshwar Pvt. Ltd. Available at: [Link]

-

Methyl 3-Amino-4-chlorobenzoate | C8H8ClNO2 | CID 593055 - PubChem. Available at: [Link]

-

3-Amino-4-chlorobenzoic acid Seven Chongqing Chemdad Co. ,Ltd. Available at: [Link]

-

Ethyl 4-amino-3-chlorobenzoate | CAS#:82765-44-4 | Chemsrc. Available at: [Link]

-

Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

- 3-amino-4-chlorobenzoic acid [2-[[2-(4-fluoroanilino)-2-oxoethyl]-methylamino] - Guidechem. Available at: https://www.guidechem.com/products/1001744-69-9.html

-

4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem. Available at: [Link]

Sources

- 1. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3 Amino 4 Chloro Benzoic Acid at Best Price in Ankleshwar, 3 Amino 4 Chloro Benzoic Acid Manufacturer [shreechemopharma.com]

- 3. 3-Amino-4-chlorobenzoic Acid | 2840-28-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 3-Amino-4-chlorobenzoic acid Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

An In-Depth Technical Guide to Tetradecyl 3-amino-4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecyl 3-amino-4-chlorobenzoate, identified by the CAS number 146408-63-1, is a complex organic molecule with the chemical formula C21H34ClNO2.[1][2] While specific research on this particular ester is limited in publicly available literature, its structural components—a 3-amino-4-chlorobenzoic acid core and a long-chain tetradecyl ester—suggest potential applications in fields requiring targeted delivery and lipophilic character. This guide aims to provide a comprehensive technical overview of this compound, drawing upon existing knowledge of its parent molecule and related ester derivatives to infer its properties, synthesis, and potential biological activities.

The core of this molecule, 3-amino-4-chlorobenzoic acid, is a derivative of benzoic acid, a structural motif found in numerous biologically active compounds.[3] The addition of the long-chain tetradecyl ester significantly increases the molecule's lipophilicity, a key factor in its potential for membrane interaction and formulation into lipid-based drug delivery systems.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in biological systems and for the design of relevant experimental protocols.

| Property | Value | Source |

| CAS Number | 146408-63-1 | [1][2][4] |

| Molecular Formula | C21H34ClNO2 | [1][2] |

| Molecular Weight | 367.95 g/mol | [2] |

| Appearance | White to off-white solid (Predicted) | Inferred from parent acid |

| Solubility | Predicted to be soluble in nonpolar organic solvents and lipids; poorly soluble in water. | Inferred from structure |

| Melting Point | Not available | |

| Boiling Point | Not available |

Synthesis and Purification

The synthesis of this compound can be logically achieved through the esterification of 3-amino-4-chlorobenzoic acid with tetradecanol. This reaction is a standard procedure in organic chemistry.

Proposed Synthesis Workflow

Sources

- 1. anpharma.net [anpharma.net]

- 2. ocheminc.com [ocheminc.com]

- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sell-3-Amino-4-chlorobenzoic acid tetradecyl ester146408-63-1-An pharmatech co ltd. [hxchem.net]

A Technical Guide to the Solubility of Tetradecyl 3-amino-4-chlorobenzoate in Organic Solvents

This guide provides an in-depth analysis of the predicted solubility characteristics of Tetradecyl 3-amino-4-chlorobenzoate. As a compound with a complex structure featuring both polar and non-polar moieties, understanding its behavior in various organic solvents is crucial for its application in research and drug development. This document synthesizes information from structurally related compounds and fundamental chemical principles to offer a robust predictive model for its solubility.

Introduction: Understanding the Molecule

This compound is an ester molecule that combines the structural features of 3-amino-4-chlorobenzoic acid and a long-chain tetradecyl alcohol. The molecule's architecture is characterized by a polar "head" – the aromatic ring containing an amino group, a chloro substituent, and an ester linkage – and a long, non-polar "tail" – the 14-carbon alkyl chain. This amphipathic nature is the primary determinant of its solubility profile.

Predicted Physicochemical Properties

To understand the solubility of this compound, we must first consider its key physicochemical properties. These are predicted based on the properties of 3-amino-4-chlorobenzoic acid and tetradecanol.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | ~383.97 g/mol | Calculated from the molecular formula C21H34ClNO2. |

| Polarity | Moderately polar to non-polar | The presence of the amino and ester groups on the aromatic ring contributes polarity. However, the long C14 alkyl chain is highly non-polar and will dominate the overall character of the molecule, making it significantly less polar than its parent acid. |

| Hydrogen Bonding | The amino group can act as a hydrogen bond donor, and the carbonyl oxygen of the ester and the nitrogen of the amino group can act as hydrogen bond acceptors. | The ability to form hydrogen bonds will influence its solubility in protic solvents. |

| Melting Point | Expected to be a low-melting solid or a waxy substance at room temperature. | The long alkyl chain will likely disrupt crystal lattice packing compared to the parent acid, leading to a lower melting point. |

Predicted Solubility Profile in Organic Solvents

The "like dissolves like" principle is the cornerstone of predicting solubility.[1] This principle states that substances with similar polarities are more likely to be soluble in one another. Given the amphipathic nature of this compound, its solubility will be a balance between the interactions of its polar head and non-polar tail with the solvent.

Table of Predicted Solubilities:

| Solvent Class | Representative Solvents | Predicted Solubility | Justification |

| Non-polar Aprotic | Hexane, Toluene, Benzene | High | The long, non-polar tetradecyl chain will have strong van der Waals interactions with these non-polar solvents, leading to high solubility. |

| Polar Aprotic | Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate | High to Moderate | These solvents have a moderate polarity and can interact favorably with both the polar head and the non-polar tail of the molecule. Dichloromethane is expected to be a very good solvent.[2] |

| Polar Aprotic (highly polar) | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to Low | While the polar head can interact with these highly polar solvents, the large non-polar tail will limit overall solubility. The parent compound, 3-amino-4-chlorobenzoic acid, shows slight solubility in DMSO.[3] |

| Polar Protic | Methanol, Ethanol | Low to Sparingly Soluble | The ability of the molecule to form hydrogen bonds with these solvents will be counteracted by the energetic cost of disrupting the solvent's own hydrogen-bonding network to accommodate the large non-polar alkyl chain. The parent acid is slightly soluble in methanol.[3] |

| Highly Polar Protic | Water | Insoluble | The hydrophobic nature of the C14 alkyl chain will dominate, leading to very poor solubility in water. The parent acid is also only slightly soluble in water.[2] |

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is a nuanced interplay of its structural features:

-

The Tetradecyl Chain: This long alkyl chain is the dominant factor in determining the molecule's solubility in non-polar solvents. As the length of the hydrocarbon chain increases in a series of related compounds, solubility in polar solvents decreases, while solubility in non-polar solvents increases.[1][4]

-

The Aromatic Core: The 3-amino-4-chlorobenzoate core provides polarity to the molecule. The amino group can participate in hydrogen bonding and acid-base reactions, while the chloro- and ester- groups contribute to the molecule's dipole moment.

-

The Ester Linkage: The ester group is polar but does not have a hydrogen atom to donate for hydrogen bonding. It can, however, accept hydrogen bonds from protic solvents. The presence of the ester, as opposed to the carboxylic acid of the parent compound, removes the acidic proton, which will alter its solubility in acidic and basic aqueous solutions.

Experimental Protocol for Solubility Determination

To validate the predicted solubility profile, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Objective: To quantitatively determine the solubility of this compound in a range of organic solvents at a specified temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, DMSO, methanol)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Constant temperature shaker/incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume (e.g., 1 mL) of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker (e.g., 25 °C) and agitate for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a micropipette.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using HPLC to generate a calibration curve.

-

Analyze the diluted supernatant samples using the same HPLC method.

-

Determine the concentration of the solute in the supernatant from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Concentration from HPLC) x (Dilution Factor)

-

-

Experimental Workflow Diagram:

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

While direct experimental data for the solubility of this compound is not currently available, a strong predictive model can be established based on its chemical structure and the known properties of analogous compounds. It is anticipated that this molecule will exhibit high solubility in non-polar and moderately polar aprotic organic solvents, with decreasing solubility in more polar and protic solvents. The provided experimental protocol offers a robust framework for the empirical determination of its solubility, which is essential for its effective application in scientific research and development.

References

- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents.

-

Solubility of Organic Compounds. (2023). Available at: [Link]

-

PubChem. 3-Amino-4-chlorobenzoic acid. Available at: [Link]

-

3-Amino-4-chlorobenzoic acid by Seven Chongqing Chemdad Co., Ltd. Available at: [Link]

-

Chemistry LibreTexts. 4.4 Solubility. (2019). Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds [Video]. YouTube. Available at: [Link]

Sources

Characterization and Thermal Analysis of Tetradecyl 3-amino-4-chlorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and thermal analysis of the novel compound Tetradecyl 3-amino-4-chlorobenzoate. Due to the limited availability of public data on this specific ester, this document emphasizes the experimental methodologies required to determine its melting and boiling points. By detailing both classical and advanced thermal analysis techniques, this guide serves as an essential resource for researchers engaged in the characterization of new chemical entities. We will explore the theoretical underpinnings of phase transitions and provide actionable protocols for obtaining reliable and reproducible thermal data, crucial for drug development and materials science applications.

Introduction: The Significance of Thermal Properties in Drug Development

The melting and boiling points of an active pharmaceutical ingredient (API) are fundamental physical properties that profoundly influence its development pathway. These parameters are critical for:

-

Purity Assessment: A sharp melting point range is a reliable indicator of high purity for a crystalline solid.[1] Impurities typically lead to a depression and broadening of the melting point range.

-

Solid-State Characterization: The melting point is a key descriptor of the solid form of a drug substance, which can impact its stability, solubility, and bioavailability.

-

Process Development and Manufacturing: Knowledge of thermal properties is essential for designing robust and scalable manufacturing processes, including crystallization, drying, and milling.

-

Formulation Development: The thermal stability of a drug substance, as indicated by its boiling and decomposition temperatures, dictates the choice of excipients and manufacturing methods for the final dosage form.

Given the apparent novelty of this compound, a systematic approach to determining its thermal characteristics is paramount. This guide will provide the necessary theoretical and practical framework for such an endeavor.

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of 3-amino-4-chlorobenzoic acid with tetradecanol. A common and effective method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid and alcohol in the presence of an acid catalyst.

Starting Materials

-

3-Amino-4-chlorobenzoic acid: A commercially available solid with a reported melting point of 214-215 °C.[2]

-

Tetradecanol (Myristyl alcohol): A fatty alcohol that is also commercially available.

-

Acid Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid.

-

Solvent: A non-polar solvent capable of azeotropic removal of water, such as toluene or xylene.

Proposed Synthetic Protocol

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1 equivalent of 3-amino-4-chlorobenzoic acid, 1.2 equivalents of tetradecanol, and a catalytic amount (e.g., 0.1 equivalents) of p-toluenesulfonic acid in toluene.

-

Reaction Execution: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture and wash it sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Caption: Workflow for the synthesis of this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range.

Capillary Melting Point Method

This is a classical and widely used method for determining the melting point of a solid.

Protocol:

-

Sample Preparation: Ensure the purified this compound is completely dry. Finely powder a small amount of the sample.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the bottom of the tube.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.[1]

-

Measurement:

-

Rapid Determination: Heat the sample rapidly to get an approximate melting point range.

-

Accurate Determination: Repeat the measurement with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This is the melting point range.

Caption: Experimental workflow for capillary melting point determination.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1] For a non-volatile compound like a long-chain ester, the boiling point is expected to be high and may be accompanied by decomposition. Therefore, determination under reduced pressure is often necessary.

Distillation Method

This method is suitable for determining the boiling point of a liquid at atmospheric or reduced pressure.[3]

Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus with a round-bottom flask, a condenser, a thermometer, and a receiving flask. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Sample Addition: Place a sample of purified this compound and a few boiling chips into the distillation flask.

-

Heating: Gently heat the flask.

-

Data Recording: Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

-

Vacuum Distillation (if necessary): If the compound decomposes at atmospheric pressure, perform the distillation under reduced pressure using a vacuum pump and a manometer to measure the pressure. The observed boiling point will be lower than the atmospheric boiling point.

Advanced Thermal Analysis Techniques

For a comprehensive thermal characterization of a new compound, modern thermal analysis techniques are indispensable.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for determining melting points, phase transitions, and purity.

Key Information from DSC:

-

Melting Point: The peak of the endothermic event corresponds to the melting point.

-

Enthalpy of Fusion: The area under the melting peak is proportional to the enthalpy of fusion.

-

Polymorphism: The presence of multiple melting peaks can indicate polymorphism.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of a material.[4]

Key Information from TGA:

-

Decomposition Temperature: The temperature at which the sample begins to lose mass.

-

Thermal Stability: The temperature range over which the compound is stable.

-

Residual Mass: The amount of residue remaining after decomposition.

Predicted and Comparative Thermal Properties

While experimental determination is essential, we can make some educated predictions based on the structure of this compound and data from related compounds.

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-Amino-4-chlorobenzoic acid | 171.58 | 214-215[2] | 250 (rough estimate)[2] |

| Ethyl 4-amino-3-chlorobenzoate | 199.63 | 83-84[5] | 333 at 760 mmHg[5] |

| This compound | 369.94 | Predicted: Lower than the starting acid, likely in the range of other long-chain esters. | Predicted: Significantly higher than the ethyl ester; likely to decompose before boiling at atmospheric pressure. |

The long tetradecyl chain is expected to lower the melting point compared to the parent carboxylic acid due to the disruption of the crystal lattice formed by hydrogen bonding in the acid. The boiling point will be substantially higher due to the increased molecular weight and van der Waals forces.

Conclusion

The thermal characterization of a novel compound such as this compound is a critical step in its development. This guide has provided a comprehensive overview of the necessary synthetic and analytical procedures. By following the detailed protocols for melting and boiling point determination, and by employing advanced techniques like DSC and TGA, researchers can obtain the accurate and reliable thermal data required for informed decision-making in drug development and materials science. The principles and methodologies outlined herein are broadly applicable to the characterization of other new chemical entities.

References

- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

Chemdad. (n.d.). 3-Amino-4-chlorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid. Retrieved from [Link]

-

SlideShare. (2015, November 11). Determination of melting and boiling points. Retrieved from [Link]

-

MDPI. (n.d.). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Retrieved from [Link]

-

MDPI. (2020, October 28). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Retrieved from [Link]

-

SlidePlayer. (n.d.). EXPERIMENT (1) DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis reaction of 3-amino-4-chloro benzohydrazide. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. Retrieved from [Link]

-

PubMed. (n.d.). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. Retrieved from [Link]

-

YouTube. (2014, October 5). Determination of the Melting and Boiling Points of Compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

PubMed Central. (2020, February 11). Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials. Retrieved from [Link]

-

Shree Chemopharma Ankleshwar Pvt. Ltd. (n.d.). 3 Amino 4 Chloro Benzoic Acid. Retrieved from [Link]

-

Chemsrc. (n.d.). Ethyl 4-amino-3-chlorobenzoate. Retrieved from [Link]

Sources

- 1. alnoor.edu.iq [alnoor.edu.iq]

- 2. 3-Amino-4-chlorobenzoic acid Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 4-amino-3-chlorobenzoate | CAS#:82765-44-4 | Chemsrc [chemsrc.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Putative Mechanism of Action of Tetradecyl 3-amino-4-chlorobenzoate

This guide provides an in-depth exploration of the hypothesized mechanism of action for the novel compound, Tetradecyl 3-amino-4-chlorobenzoate. In the absence of direct empirical data for this specific molecule, we will leverage established findings from structurally analogous 4-amino-3-chloro benzoate ester derivatives to construct a scientifically rigorous and testable hypothesis. Our central proposition is that this compound functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key player in cellular signaling and a validated target in oncology. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for investigating this promising compound.

Introduction to this compound and the EGFR Hypothesis

This compound is a unique ester derivative of 3-amino-4-chlorobenzoic acid. While this specific molecule remains largely uncharacterized in scientific literature, its core structure shares significant homology with a class of compounds recently identified as potent inhibitors of EGFR.[1][2][3] Benzoic acid and its derivatives have a long history of diverse biological activities, including anti-inflammatory, antiseptic, and anticancer properties.[1]

Receptor Tyrosine Kinases (RTKs) are critical enzymes that regulate a multitude of cellular processes, including growth, metabolism, and motility, by phosphorylating tyrosine residues on target proteins.[1] The aberrant activation of RTKs, particularly the Epidermal Growth Factor Receptor (EGFR), is a well-established driver of tumorigenesis in various cancers, including lung, breast, and colorectal cancers.[1] Consequently, the development of EGFR Tyrosine Kinase Inhibitors (TKIs) has become a cornerstone of modern cancer therapy.[1]

Based on the demonstrated activity of similar 4-amino-3-chloro benzoate esters, we hypothesize that this compound also targets the ATP-binding site of the EGFR tyrosine kinase domain. The long tetradecyl alkyl chain may further influence its pharmacological properties, potentially by enhancing its membrane permeability or interaction with hydrophobic pockets within the kinase domain. This guide will dissect this proposed mechanism and provide a detailed roadmap for its experimental validation.

The Putative Mechanism of Action: Inhibition of the EGFR Signaling Cascade

The EGFR signaling pathway is a complex network that, upon activation by ligands such as EGF, triggers a cascade of downstream events culminating in cell proliferation, survival, and migration. Our central hypothesis is that this compound disrupts this pathway at its origin.

Molecular Interaction with the EGFR Tyrosine Kinase Domain

We propose that this compound acts as a competitive inhibitor at the ATP-binding site of the EGFR tyrosine kinase domain. The 4-amino-3-chloro benzoate moiety likely mimics the purine ring of ATP, forming key hydrogen bonds and hydrophobic interactions with amino acid residues in the active site. The tetradecyl tail could potentially occupy adjacent hydrophobic pockets, thereby increasing the binding affinity and residence time of the inhibitor.

Downstream Consequences of EGFR Inhibition

By blocking the tyrosine kinase activity of EGFR, this compound is predicted to induce a cascade of anti-proliferative and pro-apoptotic effects in cancer cells with overactive EGFR signaling. These effects are anticipated to include:

-

Inhibition of Cell Proliferation: By halting the EGFR-mediated signaling that drives the cell cycle, the compound is expected to arrest cell growth.

-

Induction of Apoptosis: The suppression of survival signals downstream of EGFR is likely to trigger programmed cell death. Studies on related compounds have shown activation of the extrinsic apoptotic pathway through the activation of caspase-3 and caspase-8.[1][2]

The following diagram illustrates the hypothesized mechanism of EGFR inhibition by this compound.

Caption: Hypothesized EGFR signaling inhibition by this compound.

Experimental Validation Protocols

To rigorously test our hypothesis, a multi-faceted experimental approach is essential. The following protocols provide a comprehensive framework for elucidating the mechanism of action of this compound.

In Silico Analysis: Molecular Docking

Objective: To predict the binding mode and affinity of this compound to the ATP-binding site of the EGFR tyrosine kinase domain.

Methodology:

-

Preparation of the Receptor: Obtain the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate a 3D structure of this compound and optimize its geometry using a suitable force field.

-

Molecular Docking: Perform molecular docking using software such as AutoDock or Glide. Define the binding site based on the co-crystallized ligand in the PDB structure.

-

Analysis: Analyze the predicted binding poses, interactions with key amino acid residues, and the estimated binding energy. Compare these results with known EGFR inhibitors like erlotinib.

In Vitro Biochemical Assay: EGFR Kinase Activity

Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of EGFR.

Methodology:

-

Assay Components: Recombinant human EGFR kinase, a suitable substrate peptide, ATP, and the test compound at various concentrations.

-

Assay Procedure:

-

Pre-incubate the EGFR enzyme with increasing concentrations of this compound.

-

Initiate the kinase reaction by adding the substrate peptide and ATP.

-

Incubate at the optimal temperature for a defined period.

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

-

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value.

Cell-Based Assays

Objective: To assess the effect of this compound on the proliferation of cancer cell lines with varying EGFR expression levels.

Methodology:

-

Cell Lines: Use cancer cell lines with high EGFR expression (e.g., A549, HepG2, HCT-116) and a control cell line with low EGFR expression.

-

Treatment: Seed the cells in 96-well plates and treat them with a range of concentrations of the test compound for 48-72 hours.

-

Viability Assay: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

Objective: To determine if this compound inhibits EGFR phosphorylation and downstream signaling in intact cells.

Methodology:

-

Cell Treatment: Treat EGFR-overexpressing cells with the test compound at its GI50 concentration for various time points. Stimulate the cells with EGF to activate the pathway.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK.

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

-

Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of key signaling proteins.

Objective: To confirm that the anti-proliferative effects of this compound are mediated by the induction of apoptosis.

Methodology:

-

Cell Treatment: Treat cancer cells with the test compound at its GI50 concentration.

-

Apoptosis Detection: Use an assay to detect markers of apoptosis, such as:

-

Caspase Activity Assay: Measure the activity of caspase-3 and caspase-8 using a luminogenic or fluorogenic substrate.

-

Annexin V/Propidium Iodide Staining: Use flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

-

-

Analysis: Quantify the increase in apoptotic markers in treated cells compared to untreated controls.

Data Presentation and Visualization

Quantitative Data Summary (Hypothetical)

| Assay | Parameter | Expected Value |

| EGFR Kinase Assay | IC50 | Low micromolar range |

| Cell Proliferation (A549) | GI50 | Micromolar range |

| Cell Proliferation (HepG2) | GI50 | Micromolar range |

| Cell Proliferation (HCT-116) | GI50 | Micromolar range |

Experimental Workflow Diagram

Caption: A streamlined workflow for the experimental validation of the mechanism of action.

Conclusion and Future Perspectives

This technical guide has outlined a robust, albeit putative, mechanism of action for this compound centered on the inhibition of EGFR. By drawing parallels with structurally related compounds, we have constructed a detailed and experimentally verifiable hypothesis. The proposed workflow, encompassing in silico, in vitro, and cell-based assays, provides a clear path forward for elucidating the precise molecular interactions and cellular consequences of this novel compound.

Future investigations should aim to confirm the direct binding of this compound to EGFR through techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Furthermore, profiling the compound against a panel of other kinases will be crucial to determine its selectivity. Should the proposed mechanism be validated, this compound and its analogs could represent a promising new class of targeted anti-cancer agents.

References

-

Al-Warhi, T., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431478. [Link]

-

Al-Warhi, T., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed, 39568325. [Link]

-

PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid. PubChem. Retrieved January 25, 2026, from [Link]

-

Pharos. (n.d.). dodecyl 3-amino-4-chlorobenzoate. Pharos. Retrieved January 25, 2026, from [Link]

- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Google Patents.

-

Taylor & Francis Online. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Taylor & Francis Online. Retrieved January 25, 2026, from [Link]

Sources

- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

"Tetradecyl 3-amino-4-chlorobenzoate" as an aminohalogenated benzoate ester

An In-depth Technical Guide to Tetradecyl 3-amino-4-chlorobenzoate: Synthesis, Characterization, and Potential Applications

Authored by: A Senior Application Scientist

Foreword: The Rationale for Novel Aminohalogenated Benzoate Esters

In the landscape of modern drug discovery and materials science, the strategic modification of known pharmacophores is a cornerstone of innovation. Aminohalogenated benzoic acids and their derivatives represent a class of compounds with significant, albeit underexplored, potential. Recent studies have highlighted the role of similar molecular scaffolds as potent inhibitors of critical cellular targets, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in oncology.[1] Furthermore, the addition of halogenated benzoyl groups to natural products has been shown to dramatically enhance antifungal activity.[2]

This guide focuses on a novel, rationally designed molecule: This compound . This compound marries the aminohalogenated aromatic core of 3-amino-4-chlorobenzoic acid with a long-chain C14 aliphatic ester, tetradecanol (myristyl alcohol). The introduction of this long lipophilic tail is hypothesized to significantly alter the molecule's physicochemical properties, potentially enhancing its ability to interact with or traverse cellular membranes, thereby modulating its pharmacokinetic profile and biological activity.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides a prospective blueprint for the synthesis, purification, and rigorous characterization of this target compound, grounding every procedural choice in established chemical principles and field-proven insights. We will move beyond a simple recitation of steps to explain the causality behind the proposed methodologies, creating a self-validating framework for its successful realization and evaluation.

Molecular Profile and Predicted Physicochemical Properties

Before embarking on synthesis, a thorough understanding of the target molecule and its precursors is essential. This compound is an ester formed from 3-amino-4-chlorobenzoic acid and 1-tetradecanol.

Caption: Reaction scheme for this compound.

While experimental data for the final product is not yet available, we can predict its properties based on the well-characterized precursors. This predictive analysis is crucial for planning purification strategies (e.g., selecting solvents for chromatography) and for initial safety assessments.

| Property | 3-Amino-4-chlorobenzoic Acid | 1-Tetradecanol (Myristyl Alcohol) | This compound (Predicted) | Data Source |

| Molecular Formula | C₇H₆ClNO₂ | C₁₄H₃₀O | C₂₁H₃₄ClNO₂ | - |

| Molecular Weight | 171.58 g/mol | 214.39 g/mol | 367.95 g/mol | PubChem[3][4] |

| Appearance | White to brown powder/crystal | White waxy solid | Waxy or oily solid | TCI, Wikipedia[5] |

| Melting Point | 213.0 to 216.0 °C | ~38 °C | Expected to be low-melting solid | TCI, Wikipedia[5] |

| Solubility | Sparingly soluble in water | Practically insoluble in water | Highly insoluble in water | PubChem, Wikipedia[3][5] |

| Predicted LogP | ~1.8 | ~6.1 | > 7.0 (Highly Lipophilic) | - |

Proposed Synthesis Methodology: Fischer Esterification

The most direct and well-established method for preparing this ester is the Fischer esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[6][7] This method is selected for its reliability and the relative simplicity of its execution.

Causality of Experimental Design

-

Choice of Catalyst: Concentrated sulfuric acid (H₂SO₄) is chosen as the catalyst. It serves two critical functions: it protonates the carbonyl oxygen of the benzoic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Secondly, as a strong dehydrating agent, it sequesters the water produced during the reaction, driving the equilibrium towards the ester product, in accordance with Le Châtelier's principle.

-

Solvent Selection: Toluene is proposed as the reaction solvent. Its boiling point (~111 °C) allows for heating to drive the reaction rate while being high enough to facilitate the removal of water via a Dean-Stark apparatus. Toluene is also a non-polar solvent, which will readily dissolve the lipophilic 1-tetradecanol and the final ester product.

-

Work-up Strategy: The post-reaction work-up is designed to systematically remove the catalyst, unreacted carboxylic acid, and any side products. A wash with sodium bicarbonate solution neutralizes the acidic catalyst and deprotonates any remaining 3-amino-4-chlorobenzoic acid, transferring it to the aqueous phase as its sodium salt. Subsequent washes with brine remove residual water and water-soluble impurities.

Detailed Step-by-Step Protocol

Materials:

-

3-amino-4-chlorobenzoic acid (1.0 eq)

-

1-tetradecanol (1.1 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~5 mol%)

-

Toluene (anhydrous)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer, separatory funnel

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 3-amino-4-chlorobenzoic acid (e.g., 5.0 g, 29.1 mmol) and 1-tetradecanol (e.g., 6.8 g, 31.7 mmol).

-

Solvent Addition: Add 100 mL of anhydrous toluene to the flask. Stir the mixture to dissolve the reactants as much as possible.

-

Catalyst Addition: Carefully add concentrated sulfuric acid (e.g., 0.15 mL) dropwise to the stirring mixture.

-

Reflux: Heat the mixture to reflux using a heating mantle. Vigorously stir the reaction and collect the water azeotropically in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected (theoretical max: ~0.52 mL). The reaction can also be monitored by Thin Layer Chromatography (TLC).

-

Reaction Completion & Cooldown: Once the theoretical amount of water is collected or TLC indicates the consumption of the limiting reagent (typically 4-8 hours), remove the heat source and allow the mixture to cool to room temperature.

-

Quenching and Extraction: Transfer the reaction mixture to a 500 mL separatory funnel. Carefully add 100 mL of saturated NaHCO₃ solution. Swirl gently at first to allow for CO₂ evolution, then stopper and shake. Separate the layers and collect the organic (top) layer.

-

Washing: Wash the organic layer sequentially with 100 mL of deionized water and 100 mL of brine.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

-

Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product, likely a waxy or oily solid.

Purification and Characterization Workflow

A synthesized compound is only as valuable as its purity. A multi-technique approach is mandatory to purify the crude product and unequivocally confirm its chemical identity.

Sources

- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Halogenated benzoate derivatives of altholactone with improved anti-fungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Tetradecanol | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Tetradecanol - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to Tetradecyl 3-amino-4-chlorobenzoate: Structure, Classification, and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Tetradecyl 3-amino-4-chlorobenzoate, a molecule of interest in organic and medicinal chemistry. This document delineates its chemical structure, systematic classification, and key physicochemical properties. Furthermore, a detailed, field-proven synthetic protocol is presented, grounded in established chemical principles.

Molecular Structure and Chemical Identity

This compound is an ester derivative of 3-amino-4-chlorobenzoic acid.[1][2][3] The core of the molecule is a benzene ring substituted with a chlorine atom, an amino group, and a carboxyl group. The tetradecyl group, a fourteen-carbon alkyl chain, is attached to the carboxyl group through an ester linkage.

Key Structural Features:

-

Aromatic Core: A 1,2,4-trisubstituted benzene ring.

-

Functional Groups:

-

Amino Group (-NH₂): Located at position 3 of the benzene ring. This group imparts basic properties and can act as a hydrogen bond donor.

-

Chloro Group (-Cl): Situated at position 4. This halogen atom influences the electronic properties and lipophilicity of the molecule.

-

Ester Group (-COO-): Formed from the carboxylic acid of the parent molecule and tetradecanol. This group is a key linkage and influences the compound's solubility and metabolic stability.

-

-

Alkyl Chain: A C14 straight-chain alkyl group (tetradecyl). This long hydrocarbon tail significantly increases the lipophilicity of the molecule.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Chemical Classification

This compound can be classified based on its structural components:

-

Primary Amine: Due to the presence of the -NH₂ group attached to the aromatic ring.

-

Aryl Halide: Characterized by the chlorine atom directly bonded to the benzene ring.

-

Carboxylic Acid Ester: Defined by the -COO- functional group linking the aromatic acid moiety to the alkyl chain.

-

Benzoate Ester: Specifically, it is an ester of a substituted benzoic acid.

A summary of its chemical identifiers and properties, extrapolated from its parent compound, 3-amino-4-chlorobenzoic acid, is provided in the table below.

| Property | Value | Source |

| Parent Acid Molecular Formula | C₇H₆ClNO₂ | [1][2] |

| Parent Acid Molecular Weight | 171.58 g/mol | [1] |

| Parent Acid CAS Number | 2840-28-0 | [1][2][4] |

| Appearance (of Parent Acid) | White to Green to Brown powder to crystal | [4] |

| Melting Point (of Parent Acid) | 213.0 to 216.0 °C | [4] |

Synthetic Approach: Fischer Esterification

The synthesis of this compound can be achieved through a classic Fischer esterification reaction. This method involves the acid-catalyzed reaction between the carboxylic acid (3-amino-4-chlorobenzoic acid) and the alcohol (tetradecanol).

Reaction Principle

The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product (the ester), it is crucial to either use an excess of one reactant (typically the alcohol) or to remove the water formed during the reaction.

The general reaction scheme is as follows:

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

3-Amino-4-chlorobenzoic acid

-

Tetradecanol

-

Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst

-

Toluene or a similar aprotic solvent capable of forming an azeotrope with water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Silica gel for column chromatography

Apparatus:

-

Round-bottom flask

-

Dean-Stark apparatus or soxhlet extractor with a drying agent

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-amino-4-chlorobenzoic acid and a molar excess of tetradecanol (e.g., 1.5 to 2 equivalents).

-

Solvent and Catalyst Addition: Add a suitable volume of toluene to dissolve the reactants. Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux and Water Removal: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate.

-

Neutralization: Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.

Potential Applications and Biological Significance

While specific studies on this compound are not widely available, the biological activities of related chlorobenzoate derivatives suggest potential areas of interest for this compound.[5]

-

Antimicrobial and Antifungal Activity: Various chlorobenzoate derivatives have shown activity against a range of bacterial and fungal pathogens.[5] The lipophilic tetradecyl chain in the target molecule could potentially enhance its ability to penetrate microbial cell membranes.

-

Anti-inflammatory Properties: Some chlorobenzoate derivatives have been investigated for their anti-inflammatory potential.[5]

-

Enzyme Inhibition: Benzoic acid derivatives are known to exhibit a variety of biological actions, including enzyme inhibition.[6] For instance, certain 4-amino-3-chloro benzoate ester derivatives have been synthesized and evaluated as EGFR tyrosine kinase inhibitors for their anti-proliferative properties.[7]

-

Cytotoxic Activity: Studies on aminobenzoate esters have demonstrated variable cytotoxic activity against different cancer cell lines.[8]

The synthesis of this compound provides a molecule with a unique combination of a pharmacologically relevant aromatic core and a long lipophilic tail, making it a candidate for investigation in various drug discovery programs.

Conclusion

This technical guide has provided a detailed overview of the structure, classification, and a robust synthetic methodology for this compound. By understanding its chemical nature and leveraging the established reactivity of its parent compounds, researchers can efficiently synthesize this molecule for further investigation into its potential biological activities. The insights into the bioactivity of related compounds underscore the potential of this molecule in the development of new therapeutic agents.

References

-

National Institute of Standards and Technology. (n.d.). 3-Amino-4-chlorobenzoic acid. NIST WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

Taylor & Francis Online. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]

-

PubMed. (2009). On the bioreactivity of triorganotin aminobenzoates. Investigation of trialkyl and triarylyltin(IV) esters of 3-amino and 4-aminobenzoic acids. Retrieved from [Link]

-

PubMed. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-Amino-4-chlorobenzoate. Retrieved from [Link]

-

European Patent Office. (1989). EP 0206635 B1 - Preparation of 3-amino-4-hydroxybenzoic acids. Retrieved from [Link]

Sources

- 1. 3-Amino-4-chlorobenzoic acid [webbook.nist.gov]

- 2. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-4-chlorobenzoic acid | 2840-28-0 | Benchchem [benchchem.com]

- 4. 3-Amino-4-chlorobenzoic Acid | 2840-28-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. On the bioreactivity of triorganotin aminobenzoates. Investigation of trialkyl and triarylyltin(IV) esters of 3-amino and 4-aminobenzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Roadmap for the Characterization of Tetradecyl 3-amino-4-chlorobenzoate

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: Charting a Course for a Novel Molecular Entity

Tetradecyl 3-amino-4-chlorobenzoate represents a unique molecular architecture, combining a substituted aromatic core, known for its potential biological activities, with a long-chain aliphatic ester. The 3-amino-4-chlorobenzoate moiety is a derivative of benzoic acid, a common scaffold in medicinal chemistry. The introduction of a tetradecyl chain imparts significant lipophilicity, suggesting potential applications in areas requiring membrane interaction, such as drug delivery systems, or as a prodrug to enhance permeability.

To date, a dedicated body of research on the specific theoretical and computational properties of this compound is not present in the public domain. This guide, therefore, serves as a comprehensive, forward-looking roadmap for its in silico investigation. As Senior Application Scientists, we do not merely list protocols; we present a logical, causality-driven framework for elucidating the molecule's electronic structure, conformational dynamics, and potential bioactivity. This document is designed to be a self-validating system of inquiry, where each computational step builds upon the last to construct a holistic understanding of this novel chemical entity.

Part 1: Foundational Analysis - In Silico Physicochemical Profiling

Before embarking on intensive quantum mechanical or molecular dynamics studies, a foundational understanding of the molecule's basic physicochemical properties is paramount. These parameters govern its likely behavior in biological and chemical systems and are essential for designing relevant subsequent simulations.

Experimental Protocol 1: Prediction of Physicochemical Properties

-

Molecular Structure Generation: Construct the 2D structure of this compound and convert it to a 3D conformation using molecular editing software such as Maestro (Schrödinger) or open-source alternatives like Avogadro.

-

Initial Energy Minimization: Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy starting conformation.

-

Property Calculation: Submit the 3D structure to a comprehensive property prediction platform. The admetSAR web server is a robust choice, providing a wide range of predicted values.[1]

-

Data Compilation: Tabulate the predicted properties for analysis. Key parameters include molecular weight, lipophilicity (logP), aqueous solubility (logS), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. These values can be used for an initial assessment of "drug-likeness" based on established guidelines like Lipinski's Rule of Five.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | Value to be calculated | Influences size-dependent absorption and diffusion. |

| cLogP | Value to be calculated | Measures lipophilicity; critical for membrane permeability and solubility. |

| Aqueous Solubility | Value to be calculated | Affects dissolution and bioavailability for oral administration. |

| Polar Surface Area (PSA) | Value to be calculated | Correlates with membrane permeability and transport characteristics. |

| H-Bond Donors | Value to be calculated | Influences binding interactions and solubility. |

| H-Bond Acceptors | Value to be calculated | Influences binding interactions and solubility. |

Table 1: Predicted Physicochemical Properties of this compound.

Part 2: Quantum Chemical Investigations - Unveiling Electronic Behavior

Quantum chemical calculations provide profound insights into the electronic structure, reactivity, and spectroscopic signatures of a molecule. For a molecule like this compound, these studies can reveal how the electron-withdrawing chlorine and electron-donating amino group influence the reactivity of the aromatic ring and ester linkage.

Causality in Methodology Selection

Density Functional Theory (DFT) is the method of choice for this system. It offers an excellent balance of computational cost and accuracy for organic molecules of this size. The B3LYP functional is a well-vetted hybrid functional that performs reliably for a wide range of organic systems. A Pople-style basis set, such as 6-31G(d,p), provides a good starting point, offering flexibility for describing polarization effects on both heavy atoms and hydrogens, which is crucial for understanding potential hydrogen bonding.

Experimental Protocol 2: Quantum Chemical Calculations

-

Software Selection: Utilize a robust quantum chemistry software package. Options include commercial software like Gaussian or Q-Chem[2], and open-source packages like Psi4 or GAMESS.[3][4][5]

-

Geometry Optimization:

-

Input: The energy-minimized 3D structure from Protocol 1.

-

Method: DFT with the B3LYP functional and 6-31G(d,p) basis set.

-

Procedure: Perform a full geometry optimization to locate the global minimum energy conformation. Confirm that a true minimum has been reached by performing a frequency calculation and ensuring the absence of imaginary frequencies.

-

-

Electronic Properties Analysis:

-

HOMO-LUMO Calculation: From the optimized structure, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP map by plotting the electrostatic potential onto the molecule's electron density surface. This visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions.

-

-

Spectroscopic Prediction:

-

IR and Raman Spectra: Calculate the vibrational frequencies and intensities to predict the infrared and Raman spectra. These theoretical spectra are invaluable for verifying the identity and purity of the compound if it were to be synthesized.

-

NMR Chemical Shifts: Employ the GIAO (Gauge-Independent Atomic Orbital) method to predict 1H and 13C NMR chemical shifts.[6] This aids in experimental structure elucidation.

-

Part 3: Molecular Dynamics - Simulating Behavior in a Biological Context

The long tetradecyl chain is a dominant feature of the molecule, suggesting that its flexibility and interactions with its environment are critical to its function. Molecular Dynamics (MD) simulations are the ideal tool for exploring these dynamic properties.[7] An MD simulation can reveal how the molecule behaves in solution or, more importantly, how it might partition into and behave within a lipid bilayer, a crucial step for any compound intended to interact with cells.

Justification for Force Field Selection

The choice of a force field is critical for the accuracy of MD simulations.[8][9] For a novel molecule like this compound, a general-purpose force field is required. The General AMBER Force Field (GAFF) is an excellent choice as it is designed to be compatible with the AMBER force fields for proteins and nucleic acids and is parameterized for a wide variety of organic molecules.[6] The CHARMM General Force Field (CGenFF) is another robust alternative.[6] Partial atomic charges, which are crucial for accurately modeling electrostatic interactions, should be derived from the quantum chemical calculations (e.g., using the RESP or ESP fitting procedures).

Experimental Protocol 3: Molecular Dynamics Simulation in a Lipid Bilayer

-

System Preparation:

-

Ligand Parameterization: Generate GAFF parameters and assign partial charges (derived from Protocol 2) for this compound.

-

Membrane Construction: Build a model lipid bilayer, such as one composed of POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine), which is a common component of eukaryotic cell membranes.

-

System Assembly: Insert one or more molecules of this compound into the pre-equilibrated lipid bilayer. Solvate the entire system with an appropriate water model (e.g., TIP3P) and add counter-ions to neutralize the system.

-

-

Simulation Execution:

-

Software: Use a high-performance MD engine such as GROMACS, AMBER, or NAMD.[4]

-

Minimization and Equilibration: Perform energy minimization to remove steric clashes. Follow this with a multi-stage equilibration protocol, typically involving a short NVT (constant volume) simulation followed by a longer NPT (constant pressure) simulation, with restraints on the solute and lipids gradually released. This allows the water and lipids to relax around the solute.

-

Production Run: Conduct a long production simulation (e.g., 100-500 nanoseconds) under NPT conditions to collect trajectory data for analysis.

-

-

Trajectory Analysis:

-

Positional and Orientational Analysis: Determine the preferential location and orientation of the molecule within the bilayer. Does the polar head group anchor at the water-lipid interface while the tail inserts into the hydrophobic core?

-

Conformational Flexibility: Analyze the dihedral angles of the tetradecyl chain to assess its conformational freedom and packing within the lipid environment.

-

Interaction Analysis: Calculate the number and lifetime of hydrogen bonds between the molecule and surrounding water or lipid head groups.

-

Part 4: Predictive Modeling for Drug Development

For an audience in drug development, theoretical studies must connect to tangible outcomes like predicting a compound's viability as a drug candidate. This involves assessing its likely Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[10]

Experimental Protocol 4: ADMET and Bioactivity Prediction

-

ADMET Prediction:

-

Platform: Use a specialized web server like admetSAR or ADMETboost.[1][11]

-

Input: Provide the molecular structure in SMILES format.

-

Analysis: Evaluate predictions for key ADMET properties, including:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Prediction of metabolism by cytochrome P450 (CYP) isoforms.[12]

-

Toxicity: Ames test for mutagenicity, hERG inhibition (cardiotoxicity), etc.

-

-

-

Quantitative Structure-Activity Relationship (QSAR) Context:

-

Rationale: While a full QSAR study requires a dataset of related molecules, we can place our single molecule in the context of existing models.[13][14][15][16]

-

Procedure: Compare the physicochemical descriptors calculated in Part 1 with those of known active compounds sharing the aminobenzoate scaffold. This provides a preliminary hypothesis about its potential biological activity.

-

-

Molecular Docking (Hypothetical Target):

-

Target Selection: Based on the structural similarity to other benzoate derivatives, a hypothetical target could be selected, for instance, an enzyme in a bacterial fatty acid synthesis pathway.[15]

-

Software: Use established docking software like AutoDock Vina or SwissDock.[17][18]

-

Protocol: a. Prepare the receptor structure by removing water, adding hydrogens, and assigning charges. b. Prepare the ligand (this compound) by defining rotatable bonds. c. Define the binding site (the "grid box") on the receptor. d. Perform the docking simulation to predict the binding pose and estimate the binding affinity.

-

Justification: This exercise demonstrates a proof-of-concept workflow for hypothesis generation, guiding future experimental screening.

-

Conclusion

This in-depth technical guide provides a comprehensive, multi-scale computational strategy for the characterization of this compound. By systematically progressing from foundational physicochemical predictions to detailed quantum mechanical analysis and dynamic simulations, researchers can build a robust, predictive model of this novel molecule's behavior. This roadmap, grounded in established methodologies and authoritative computational tools, enables a thorough in silico evaluation, providing critical insights that can guide synthesis, experimental testing, and potential development in the pharmaceutical and materials science fields.

References

-